2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a benzyl group at position 6 and a methyl group at position 2. Pyrazolo-pyrimidine derivatives are known for their kinase inhibitory properties and have been explored in oncology and inflammation research .
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-26-13-17-21(25-26)22(30)28(12-15-5-3-2-4-6-15)23(31)27(17)14-20(29)24-16-7-8-18-19(11-16)33-10-9-32-18/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATXQFINZYMZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.451 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for various pharmacological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-d]pyrimidine |
| Functional Groups | Dioxo groups, benzyl moiety, acetamide linkage |
| Molecular Weight | 447.451 g/mol |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrazolo derivatives demonstrated antitumor activity against colon cancer cell lines (CaCO-2) and normal fibroblast (BHK) cells, suggesting a selective cytotoxicity profile .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely studied. The compound's structure may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. For example, related compounds have been shown to reduce inflammation in RAW264.7 macrophage cells .
Antimicrobial and Antiviral Activities
Pyrazole derivatives are also recognized for their antimicrobial and antiviral activities. The presence of specific functional groups in the compound can enhance its interaction with microbial targets. Studies have reported that certain pyrazole compounds exhibit antibacterial and antifungal activities, which could extend to the target compound .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application.
Interaction with Biological Macromolecules
The interaction of the compound with proteins and nucleic acids is essential in elucidating its mechanism of action. Techniques such as molecular docking studies and binding affinity assays can provide insights into how the compound interacts at the molecular level.
Potential Pathways
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB or MAPK that are crucial in inflammation and cancer progression.
Study on Anticancer Activity
A notable study investigated the cytotoxic effects of various pyrazole derivatives on colon cancer cells. The results indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity compared to controls .
Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, compounds related to the target were tested on RAW264.7 cells. The findings suggested that these compounds significantly reduced pro-inflammatory cytokine production, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (Fig. 1a) share a fused pyrimidine core but replace the pyrazole ring with a thiazolo group. Key differences include:
- Substituents: Compound 11a has 2,4,6-trimethylbenzylidene, while 11b features a 4-cyanobenzylidene group.
- Bioactivity : These derivatives exhibit moderate yields (68%) and distinct spectral profiles (e.g., IR peaks at ~2,219 cm⁻¹ for nitrile groups), but their biological targets remain uncharacterized in the evidence .
| Parameter | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Core Structure | Pyrazolo[4,3-d]pyrimidine | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Key Substituent | Benzyl + dihydrodioxin | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene |
| Molecular Weight | ~470 (estimated) | 386 | 403 |
| IR (CN stretch) | Not reported | 2,219 cm⁻¹ | 2,209 cm⁻¹ |
Pyrimido[2,1-b]quinazoline Derivatives ()
Compound 12 (Fig. 1b) replaces the pyrazole ring with a quinazoline system. Its 5-methylfuran-2-yl substituent and carbonitrile group differ from the acetamide side chain in the target compound. The lower yield (57%) and higher melting point (268–269°C) suggest distinct synthetic challenges and physicochemical properties .
Pharmacokinetic and Computational Comparisons
Similarity Indexing and Tanimoto Coefficients ()
Using Tanimoto coefficients (Tc), structural analogs like aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor) demonstrate how computational tools prioritize compounds with shared pharmacophores.
| Metric | Target Compound | Aglaithioduline | SAHA (Standard) |
|---|---|---|---|
| LogP | ~3.2 (predicted) | 2.8 | 3.1 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Similarity Index | N/A | 70% (vs. SAHA) | — |
Bioactivity Profile Correlation ()
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) shows that compounds with >50% structural similarity often target overlapping pathways. For example, ZINC00027361 (a GSK3 inhibitor) shares substructures with kinase-targeting pyrazolo-pyrimidines, suggesting the target compound may also interact with PI3K/AKT pathways .
Key Research Findings and Limitations
Synthetic Challenges : The target compound’s benzyl and dihydrodioxin groups may complicate synthesis compared to simpler analogs like 11a/b , which achieve 68% yields via straightforward condensation .
Data Gaps : Direct bioactivity data for the target compound are absent in the evidence. Predictions rely on analogs with ~50–70% structural similarity, emphasizing the need for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
